3-(Tert-Butoxy)-6-Chloropyridazine

描述

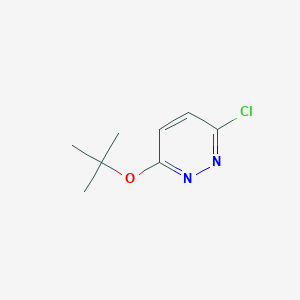

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZAMDDJDQKSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377220 | |

| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-24-3 | |

| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 3 Tert Butoxy 6 Chloropyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic and heteroaromatic systems. masterorganicchemistry.comlibretexts.org In the case of 3-(tert-butoxy)-6-chloropyridazine, these reactions are crucial for introducing various nucleophiles onto the pyridazine (B1198779) core.

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of this compound. A variety of nucleophiles can displace the chloride, including amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The electron-deficient nature of the pyridazine ring facilitates this substitution process. libretexts.org

For instance, the reaction with morpholine (B109124) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylacetamide (DMAc) can lead to the clean formation of the corresponding 7-morpholinopyridazine derivative. acs.org This type of reaction is often a key step in the synthesis of biologically active compounds. acs.org

The tert-butoxy (B1229062) group at the 3-position exerts a significant electronic influence on the SNAr reactivity of the molecule. While not a strong electron-withdrawing group in the classical sense, its oxygen atom can participate in resonance stabilization of the Meisenheimer intermediate formed during the nucleophilic attack. This intermediate is a key species in the stepwise addition-elimination mechanism of SNAr reactions. nih.govrsc.org

The bulky nature of the tert-butyl group can also play a role, potentially directing the incoming nucleophile to the less sterically hindered 6-position. masterorganicchemistry.com This steric hindrance can be advantageous in achieving regioselectivity in molecules with multiple potential reaction sites. masterorganicchemistry.com Furthermore, the tert-butoxy group can be beneficial for practical reasons, such as improving the solubility of intermediates in organic solvents and simplifying their isolation and purification. acs.org

The mechanism of SNAr reactions involving pyridazine derivatives generally follows a two-step addition-elimination pathway. nih.govrsc.org The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govrsc.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridazine ring. libretexts.org

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi-res.com this compound serves as an excellent substrate for these reactions, primarily at the chlorinated position.

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridazine with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is highly valued for its mild reaction conditions and the low toxicity of the boron reagents. organic-chemistry.orgyoutube.com The reaction has been successfully applied to couple various aryl and heteroaryl boronic acids with chloro-heterocycles. nih.gov The general mechanism involves the oxidative addition of the chloropyridazine to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille reaction couples the chloropyridazine with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org While organotin reagents are often toxic, the Stille reaction is known for its tolerance of a wide range of functional groups and its insensitivity to air and moisture. libretexts.orgthermofisher.com The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloropyridazine and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling is a highly efficient method for synthesizing substituted alkynes and has been widely used in the preparation of complex molecules. scirp.org The reaction can be performed under mild conditions and has been adapted for use with a variety of substrates. wikipedia.orgchemrxiv.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | C-C (Aryl/Vinyl) |

| Stille | Organotin (Organostannane) | Pd catalyst | C-C (Aryl/Vinyl/Alkyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

While palladium is the most common catalyst, other transition metals like nickel, copper, and iron can also be used to catalyze cross-coupling reactions. mdpi.com Nickel catalysts, for example, can be a more cost-effective alternative to palladium and have shown efficacy in coupling aryl chlorides. umb.edu Copper-catalyzed reactions, sometimes used in conjunction with palladium, can also facilitate certain coupling processes, particularly in Sonogashira reactions where a copper(I) co-catalyst is often employed. wikipedia.orgacs.org The choice of metal catalyst and ligands can be tailored to optimize the reaction for specific substrates and desired products, offering a broad synthetic toolbox for the derivatization of this compound. mdpi.com

Modifications of the tert-Butoxy Group

The tert-butoxy group in this compound can undergo several transformations, primarily involving its cleavage or, less commonly, functionalization of the alkyl portion.

Cleavage and Deprotection Strategies

The tert-butoxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic protocols. In the context of this compound, the cleavage of the tert-butyl ether linkage regenerates the corresponding 3-hydroxy-6-chloropyridazine. This transformation is typically achieved under strong acidic conditions.

Common reagents for this deprotection include strong protic acids such as trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFMSA). The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is subsequently quenched by a nucleophile or eliminates a proton to form isobutylene (B52900). The choice of acid and reaction conditions can be critical to avoid undesired side reactions on the pyridazine ring. While specific literature on the deprotection of this compound is not abundant, the general principles of tert-butyl ether cleavage are applicable. For instance, the S-tert-butyl group, a sulfur analogue, is known to be stable to dilute TFA but can be removed with stronger acids like TFMSA, suggesting that similar conditions would be effective for the O-tert-butyl group in the title compound. cymitquimica.com

| Reagent | Conditions | Product | Notes |

| Trifluoroacetic Acid (TFA) | Varies (e.g., neat or in a solvent like CH₂Cl₂) | 3-Hydroxy-6-chloropyridazine | A common and effective reagent for tert-butyl ether cleavage. |

| Trifluoromethanesulfonic Acid (TFMSA) | Typically in the presence of scavengers like thioanisole | 3-Hydroxy-6-chloropyridazine | A very strong acid, useful for more resistant substrates. |

| Silica Gel | Refluxing toluene | 3-Hydroxy-6-chloropyridazine | A milder, heterogeneous method for the cleavage of tert-butyl esters, which may be applicable to tert-butyl ethers. researchgate.net |

| Sulfuric Acid | In tert-butyl acetate | 3-Hydroxy-6-chloropyridazine | Can selectively cleave N-Boc groups in the presence of tert-butyl esters and may be applicable for O-tert-butyl ethers. researchgate.net |

Functionalization of the Alkoxy Moiety

Direct functionalization of the tert-butoxy group in this compound, without its complete removal, is not a commonly reported transformation. The inherent stability of the tert-butyl group and the steric hindrance around the ether linkage make modifications challenging. However, recent advances have demonstrated the potential for non-directed catalytic hydroxylation of sterically congested primary C-H bonds within a tert-butyl group, converting it into a potential functional group. chemrxiv.org While not specifically demonstrated on this compound, this methodology could theoretically be applied to introduce a hydroxyl group on one of the methyl groups of the tert-butoxy moiety, leading to a more complex derivative.

Reactions Involving the Pyridazine Ring

The pyridazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity in substitution, oxidation, and reduction reactions.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally difficult due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the ring towards attack by electrophiles. youtube.comquora.com The presence of the chloro and tert-butoxy substituents further modulates the ring's reactivity. The tert-butoxy group, being an oxygen-containing substituent, would typically be an activating, ortho-, para-director in benzene (B151609) systems. Conversely, the chloro group is a deactivating but ortho-, para-directing substituent.

In the case of this compound, the combined electronic effects of the two nitrogen atoms and the chlorine atom likely render the pyridazine ring highly unreactive towards standard EAS reactions. Computational studies on the nitration of pyridine (B92270) and pyridine-N-oxide have shown that while the reactions are kinetically feasible, the strongly acidic conditions required for electrophile generation lead to protonation of the ring nitrogen, further deactivating the system. rsc.org Given that pyridazine is even more electron-deficient than pyridine, similar or greater deactivation is expected. Therefore, electrophilic aromatic substitution on this compound is not considered a viable synthetic route under typical conditions.

Oxidation and Reduction Reactions

The pyridazine ring in this compound can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The nitrogen atoms in the pyridazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. Treatment with oxidizing agents such as monoperphthalic acid or a mixture of hydrogen peroxide and glacial acetic acid can produce the corresponding N-oxides of 3-alkoxy-6-chloropyridazines. The regioselectivity of N-oxidation can be influenced by the electronic nature of the substituents on the pyridazine ring. Studies on the N-oxidation of 3-aminopyridazine (B1208633) and its derivatives have been reported, providing a basis for understanding the potential oxidation pathways of this compound. nih.gov

Reduction: Catalytic hydrogenation is a common method for the reduction of pyridazine derivatives. This can result in two primary outcomes: dehalogenation or reduction of the aromatic ring. The chloro group at the 6-position can be selectively removed via catalytic hydrogenation to yield 3-(tert-butoxy)pyridazine. Under harsher conditions, the pyridazine ring itself can be reduced. youtube.com The choice of catalyst, solvent, and reaction conditions is crucial to control the selectivity of the reduction. For instance, Raney Nickel is a common catalyst for such transformations. google.com

| Reaction Type | Reagent(s) | Product(s) |

| N-Oxidation | Monoperphthalic acid or H₂O₂/AcOH | This compound N-oxide(s) |

| Dehalogenation | H₂, Catalyst (e.g., Pd/C) | 3-(tert-Butoxy)pyridazine |

| Ring Reduction | H₂, Catalyst (e.g., Raney Ni), harsh conditions | 3-(tert-Butoxy)tetrahydropyridazine |

Reactions at Nitrogen Atoms

The lone pairs of electrons on the nitrogen atoms of the pyridazine ring allow for reactions with electrophiles, most notably alkylation and N-oxidation (as discussed in the previous section).

N-Alkylation: The pyridazine nitrogen atoms can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically leads to the formation of a pyridazinium salt. The regioselectivity of N-alkylation in unsymmetrically substituted pyridazines can be influenced by both steric and electronic factors. For instance, in imidazopyridines, alkylation occurs preferentially at specific nitrogen atoms depending on the substitution pattern. fabad.org.tr While specific studies on the N-alkylation of this compound are scarce, it is expected to react with alkylating agents to form quaternary salts. A general platform for N-alkylation using copper metallaphotoredox catalysis has been developed for a wide range of N-nucleophiles, which could potentially be applied to this substrate. princeton.edu

Spectroscopic Characterization Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of 3-(tert-butoxy)-6-chloropyridazine is expected to exhibit distinct signals corresponding to the protons of the tert-butoxy (B1229062) group and the pyridazine (B1198779) ring. The tert-butoxy group, consisting of nine equivalent protons, will present as a sharp singlet. The chemical shift of this singlet is anticipated to be in the range of δ 1.4-1.6 ppm, a characteristic region for tert-butyl groups attached to an oxygen atom.

The pyridazine ring possesses two aromatic protons. These protons are in different chemical environments and are expected to appear as two distinct doublets due to coupling with each other. Based on data from similar pyridazine derivatives, the proton at the C4 position is expected to resonate at a higher frequency (downfield) compared to the proton at the C5 position, owing to the electronic effects of the neighboring substituents. The coupling constant between these two protons (³JHH) is typically in the range of 8-9 Hz, which is characteristic of ortho-coupling in six-membered aromatic rings.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.5 | Singlet | - |

| H-4 | ~7.5 - 7.7 | Doublet | ~9.0 |

| H-5 | ~7.1 - 7.3 | Doublet | ~9.0 |

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The tert-butoxy group will show two signals: one for the quaternary carbon attached to the oxygen atom and another for the three equivalent methyl carbons. The quaternary carbon is expected to appear in the range of δ 80-85 ppm, while the methyl carbons should resonate at approximately δ 28-30 ppm.

The pyridazine ring contains four carbon atoms. The carbon atom attached to the chlorine (C6) is expected to be significantly deshielded and appear at a high chemical shift, likely around δ 150-155 ppm. The carbon atom bonded to the tert-butoxy group (C3) will also be downfield, anticipated in the region of δ 160-165 ppm. The two CH carbons of the pyridazine ring (C4 and C5) are expected to have chemical shifts in the aromatic region, typically between δ 120-135 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.5 |

| C (CH₃)₃ | ~82.0 |

| C-3 | ~162.0 |

| C-4 | ~122.0 |

| C-5 | ~130.0 |

| C-6 | ~152.0 |

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling and proximity in the ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal, thus confirming their assignments. nih.govresearchgate.net It would also link the singlet at ~1.5 ppm to the methyl carbons of the tert-butoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the tert-butoxy group would show a correlation to the C3 carbon of the pyridazine ring, confirming the point of attachment. The H-4 proton would be expected to show correlations to C-6 and C-5, while the H-5 proton would correlate with C-3. nih.govresearchgate.net

These 2D NMR experiments, used in concert, provide a robust and definitive method for the complete structural elucidation of this compound. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to different vibrational modes of its constituent atoms and functional groups.

C-H Vibrations: The stretching vibrations of the C-H bonds in the methyl groups of the tert-butoxy moiety are expected in the 2950-3000 cm⁻¹ region. Aromatic C-H stretching vibrations of the pyridazine ring are anticipated to appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.

Pyridazine Ring Vibrations: The pyridazine ring will exhibit a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, will also be present at lower frequencies.

C-O and C-Cl Vibrations: The C-O stretching vibration of the ether linkage is typically observed in the 1200-1250 cm⁻¹ region. The C-Cl stretching vibration is expected to appear at a lower frequency, generally in the range of 700-800 cm⁻¹.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can assign specific absorption bands to particular vibrational modes, providing a deeper understanding of the molecule's dynamics. For the closely related molecule 3,6-dichloropyridazine (B152260), extensive vibrational analysis has been performed, providing a solid foundation for interpreting the spectrum of its tert-butoxy derivative. researchgate.net

The positions and intensities of the bands in the IR and Raman spectra are directly correlated with the molecular structure. The presence of the strong C-O stretching band confirms the ether linkage, while the characteristic ring vibrations affirm the pyridazine core. The C-Cl stretching frequency further confirms the presence of the chlorine substituent.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in observing the symmetric vibrations of the molecule, such as the ring breathing modes. In contrast, IR spectroscopy is more sensitive to polar bonds and would show strong signals for the C=N and C-O stretching vibrations. The complementary nature of IR and Raman spectroscopy allows for a more complete picture of the vibrational landscape of this compound, reinforcing the structural information obtained from NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for confirming the elemental composition of this compound. The molecular formula of the compound is C8H11ClN2O. glpbio.comalfa-chemistry.com By calculating the theoretical (monoisotopic) mass based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), a precise expected value is obtained.

Experimental HRMS analysis that yields a mass value extremely close to the calculated theoretical mass provides strong evidence for the correct elemental formula, distinguishing it from other potential structures with the same nominal mass.

Table 1: Theoretical Accurate Mass of this compound

| Parameter | Value |

| Molecular Formula | C8H11ClN2O |

| Calculated Monoisotopic Mass | 186.05600 u |

| Nominal Mass | 186 u |

This table presents the calculated theoretical monoisotopic mass for the specified compound, a key parameter for its identification via High-Resolution Mass Spectrometry.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron impact), it can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's structure.

A primary and highly characteristic fragmentation pathway for this molecule involves the cleavage of the ether bond. whitman.edulibretexts.org The tert-butyl group is particularly susceptible to fragmentation. Key expected fragmentation patterns include:

Loss of a tert-butyl cation: Cleavage of the C-O bond can result in the loss of a stable tert-butyl cation ((CH₃)₃C⁺) with an m/z of 57, leaving behind a charged pyridazinone radical.

Loss of isobutylene (B52900): A common rearrangement for tert-butyl ethers involves the elimination of isobutylene ((CH₃)₂C=CH₂) via a McLafferty-type rearrangement, resulting in a fragment with a mass loss of 56 u.

Loss of a methyl radical: The molecular ion may first lose a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 186/188 |

| [M-15]⁺ | Loss of •CH₃ | 171/173 |

| [M-57]⁺ | Loss of •C(CH₃)₃ | 129/131 |

This interactive table outlines the major fragments anticipated in the mass spectrum of this compound, aiding in its structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize conjugated systems.

The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the pyridazine ring. The pyridazine system contains both π electrons in the aromatic ring and non-bonding (n) electrons on the two nitrogen atoms. researchgate.net Consequently, the spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π→π* transitions: These are typically high-intensity absorptions that occur at shorter wavelengths (higher energy). uzh.chlibretexts.org They involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system.

n→π* transitions: These transitions involve the excitation of a non-bonding electron from one of the nitrogen atoms to a π* anti-bonding orbital of the ring. researchgate.netyoutube.com These transitions are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π→π* transitions. uzh.ch

For the parent pyridazine molecule, π→π* transitions are observed around 220-270 nm, while the lower-energy n→π* transitions appear at wavelengths beyond 290 nm. researchgate.net The presence of substituents on the pyridazine ring modifies the precise wavelengths of these absorption maxima (λmax). The chlorine atom, acting as a chromophore, and the electron-donating tert-butoxy group are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridazine. For instance, studies on other chlorosubstituted diazines, like 2-chloropyrimidine, show distinct absorption bands influenced by the halogen substituent. rsc.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (λmax) | Intensity |

| π→π | ~230 - 280 nm | High |

| n→π | ~290 - 340 nm | Low |

This table summarizes the anticipated electronic transitions and their corresponding absorption regions for this compound based on the known spectroscopic behavior of pyridazine systems.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. For molecules like 3-chloro-6-methoxypyridazine, calculations are typically performed using hybrid functionals, such as B3LYP, combined with various basis sets like 6-31G(d) and 6-311G(d,p), to achieve a balance between computational cost and accuracy. nih.gov These calculations provide a foundational understanding of the molecule's geometry, stability, and electronic characteristics. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy structure of a molecule. For 3-chloro-6-methoxypyridazine, DFT calculations have been used to predict its optimized geometric parameters, including bond lengths and angles. nih.gov These theoretical values are often in close agreement with experimental data obtained from techniques like X-ray crystallography, validating the computational model.

The pyridazine (B1198779) ring is the core of the structure. The substitution of a chlorine atom at the C3 position and an alkoxy group (methoxy or tert-butoxy) at the C6 position influences the electronic distribution and geometry of the ring. The tert-butoxy (B1229062) group in 3-(Tert-Butoxy)-6-Chloropyridazine is significantly bulkier than the methoxy group, which would lead to distinct steric effects, potentially causing slight elongations in adjacent bonds and adjustments in bond angles to accommodate the larger substituent.

Table 1: Selected Optimized Geometric Parameters for 3-chloro-6-methoxypyridazine (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.332 | N2-N1-C6 | 120.4 |

| N1-C6 | 1.335 | N1-N2-C3 | 120.5 |

| N2-C3 | 1.321 | N2-C3-C4 | 122.1 |

| C3-C4 | 1.401 | N2-C3-Cl7 | 115.8 |

| C4-C5 | 1.378 | C4-C3-Cl7 | 122.1 |

| C5-C6 | 1.412 | C3-C4-C5 | 118.0 |

| C3-Cl7 | 1.745 | C4-C5-C6 | 118.8 |

| C6-O8 | 1.347 | N1-C6-C5 | 120.2 |

| O8-C9 | 1.442 | N1-C6-O8 | 116.6 |

| C5-C6-O8 | 123.2 |

Data sourced from a computational study on 3-chloro-6-methoxypyridazine. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

In 3-chloro-6-methoxypyridazine, the HOMO is primarily localized over the pyridazine ring and the oxygen atom of the methoxy group, while the LUMO is distributed over the entire molecule. nih.gov The electron-donating nature of the alkoxy group raises the energy of the HOMO. The tert-butoxy group is a stronger electron donor than the methoxy group, which would likely result in a slightly higher HOMO energy and potentially a smaller HOMO-LUMO gap for this compound, suggesting increased reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for 3-chloro-6-methoxypyridazine

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.01 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Energy Gap (ΔE) | 5.47 |

Values calculated at the B3LYP/6-311G(d,p) level. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, intramolecular charge transfer, and the stabilization effects arising from hyperconjugation. nih.gov This method examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

For 3-chloro-6-methoxypyridazine, significant stabilization arises from the interaction between the lone pair (LP) orbitals of the oxygen and nitrogen atoms and the antibonding (π) orbitals of the pyridazine ring. nih.gov For instance, the delocalization of a lone pair from the oxygen atom (LP(2)O8) to the antibonding π(N1-C6) orbital contributes significantly to the molecule's stability. nih.gov Similar stabilizing interactions are expected in this compound, governing its electronic properties.

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 3-chloro-6-methoxypyridazine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(N2-C3) | 22.41 |

| LP(1) N2 | σ*(N1-C6) | 5.75 |

| LP(2) O8 | π*(N1-C6) | 28.59 |

| π(C4-C5) | π*(N2-C3) | 20.37 |

Analysis performed at the B3LYP/6-311G(d,p) level. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Red or yellow areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions) and are targets for nucleophilic attack. researchgate.net

In the MEP map of 3-chloro-6-methoxypyridazine, the most negative potential is concentrated around the nitrogen atoms of the pyridazine ring, making them the primary sites for electrophilic interactions. nih.gov The regions around the hydrogen atoms of the methyl group and the ring exhibit a positive potential. A similar MEP profile is anticipated for this compound, with the nitrogen atoms being the most electron-rich centers. nih.gov

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical calculations of vibrational spectra for 3-chloro-6-methoxypyridazine show excellent agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for systematic errors in the calculations. nih.gov This allows for precise assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). For 3-chloro-6-methoxypyridazine, the calculated chemical shifts correlate well with the experimental data, aiding in the structural elucidation. nih.gov

Table 4: Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 3-chloro-6-methoxypyridazine

| Atom | Experimental ¹³C | Calculated ¹³C | Atom | Experimental ¹H | Calculated ¹H |

|---|---|---|---|---|---|

| C3 | 151.7 | 153.2 | H4 | 7.64 | 7.72 |

| C4 | 125.1 | 125.7 | H5 | 7.21 | 7.23 |

| C5 | 118.9 | 118.8 | H9 (CH₃) | 4.10 | 4.19 |

| C6 | 162.1 | 163.6 |

Calculations performed using the GIAO method at the B3LYP/6-311G(d,p) level. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculated maximum absorption wavelength (λmax) for 3-chloro-6-methoxypyridazine in methanol (B129727) was found to be consistent with experimental measurements, corresponding to a π→π* transition. nih.gov

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are derived from electronic structure calculations and provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO).

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons.

These parameters, calculated for 3-chloro-6-methoxypyridazine, provide a framework for predicting the reactivity of related compounds like this compound.

Table 5: Calculated Global Reactivity Descriptors for 3-chloro-6-methoxypyridazine

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.01 |

| Electron Affinity (A) | 1.54 |

| Electronegativity (χ) | 4.275 |

| Chemical Potential (μ) | -4.275 |

| Chemical Hardness (η) | 2.735 |

| Chemical Softness (S) | 0.183 |

| Electrophilicity Index (ω) | 3.34 |

Calculated using HOMO/LUMO energies from the B3LYP/6-311G(d,p) level. nih.gov

Global Hardness

Global hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A higher value of global hardness indicates greater stability and lower reactivity. The calculation of global hardness and other related descriptors such as chemical potential (μ) and global electrophilicity (ω) requires quantum chemical calculations, typically using Density Functional Theory (DFT).

A thorough review of scientific literature and chemical databases indicates that specific theoretical studies detailing the global reactivity descriptors, including global hardness, for this compound have not been published. Therefore, a data table for these specific experimental or calculated values cannot be provided at this time.

While direct computational studies on this compound are not available, general principles of computational chemistry suggest that the electronic properties of the pyridazine ring are influenced by the electron-donating tert-butoxy group and the electron-withdrawing chloro group. A dedicated computational study would be required to quantify these effects and calculate the precise global reactivity descriptors for this molecule.

In Silico Studies on Biological Activity

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools in drug discovery and development to predict the biological activity of chemical compounds.

Advanced Applications and Derivatization Strategies

Design and Synthesis of Novel Pyridazine (B1198779) Derivatives utilizing 3-(Tert-Butoxy)-6-Chloropyridazine as a Building Block

This compound serves as a versatile building block in the synthesis of a wide array of novel pyridazine derivatives. Its unique structure, featuring a reactive chlorine atom and a protective tert-butoxy (B1229062) group, allows for selective chemical modifications. The tert-butoxy group can be removed under acidic conditions to reveal a hydroxyl group, while the chlorine atom is susceptible to nucleophilic substitution, enabling the introduction of various functional groups.

A common synthetic strategy involves the reaction of this compound with different amines, which leads to the formation of 3,6-disubstituted pyridazine derivatives. For instance, reacting it with 6-tert-butylpyridin-2-amine (B1317646) in acetonitrile (B52724) at elevated temperatures yields methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate, a key intermediate in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors. google.com Another approach involves the reaction with hydrazine (B178648) hydrate (B1144303) to produce 3-chloro-6-hydrazinylpyridazine, which can then undergo heterocyclization with other reagents to form more complex fused heterocyclic systems like pyridazino[6,1-c]pyrimido[5,4-e] nih.govnih.govrsc.orgtriazines. scilit.com

Furthermore, the pyridazine core can be modified through various reactions. For example, 6-substituted phenyl-3(2H)-pyridazinones can be synthesized by reacting glyoxylic acid with acetophenones, followed by treatment with hydrazine hydrate. nih.gov These pyridazinones can then be chlorinated using phosphorus oxychloride to yield 3-chloro-6-substituted phenyl pyridazines, which are valuable intermediates for further derivatization. nih.gov

The synthesis of pyridazine derivatives often involves multi-step processes. For example, the synthesis of novel 3,6-disubstituted pyridazine derivatives as potential anticancer agents started with the reaction of glyoxylic acid with acetophenones to form 6-substituted phenyl-3(2H)-pyridazinones. nih.gov These were then chlorinated and subsequently reacted with various amines to introduce different substituents at the 6-position. nih.gov

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Studies of Derived Compounds

The pyridazine scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govmdpi.com Derivatives of this compound have been extensively explored for various therapeutic applications, and structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective agents.

Kinase Inhibitors

Pyridazine derivatives have shown significant potential as kinase inhibitors, which are crucial in cancer therapy. google.com For example, a series of 3,6-disubstituted pyridazines were designed and synthesized as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov SAR studies revealed that the nature of the substituents at both the 3- and 6-positions of the pyridazine ring significantly influences their anticancer activity. nih.gov Specifically, compounds bearing a 2-adamantyl or tert-butyl group at the 6-position displayed potent cytotoxicity against breast cancer cell lines. nih.gov

Another study focused on the development of Spleen Tyrosine Kinase (SYK) inhibitors, which are involved in inflammatory and autoimmune diseases. google.com Starting from methyl 4,6-dichloropyridazine-3-carboxylate, a series of pyridazine derivatives were synthesized and evaluated for their SYK inhibitory activity. google.com The SAR of these compounds highlighted the importance of the substituent at the 6-position for potent inhibition. google.com

Antivirals

Pyridazine derivatives have also been investigated for their antiviral properties. In one study, a series of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines were synthesized. nih.gov While they were inactive against HIV, certain compounds like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine demonstrated potent inhibition of human cytomegalovirus (HCMV) replication in vitro. nih.gov Additionally, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were found to be inhibitors of varicella-zoster virus (VZV) replication. nih.gov

Another research effort focused on the synthesis of new pyridazine derivatives for evaluation against the hepatitis A virus (HAV). nih.govresearchgate.net In this study, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones were used as starting materials to synthesize a variety of fused and non-fused pyridazine derivatives. nih.govresearchgate.net The compound 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govrsc.orgtriazine-3(4H)-thione exhibited the most significant activity against HAV. nih.govresearchgate.net

Furthermore, in the search for inhibitors of SARS-CoV-2 replication, a series of 1-heteroaryl-2-alkoxyphenyl analogs were synthesized. mdpi.com While a pyridazine-containing analog showed a decrease in potency compared to its pyridine (B92270) counterpart, this highlights the subtle structural changes that can significantly impact antiviral activity. mdpi.com

Antimicrobial and Anticancer Agents (Pyridazine Derivatives)

Researchers have successfully designed and synthesized pyridazinone-based derivatives with dual antimicrobial and anticancer activities. nih.govrsc.org A series of diarylurea derivatives based on a pyridazinone scaffold were developed as analogs of the anticancer drug sorafenib. rsc.org

| Compound | Target | Activity |

| Compound 10h | Staphylococcus aureus | Potent antibacterial activity (MIC = 16 μg/mL) rsc.org |

| Compound 8g | Candida albicans | Significant antifungal activity (MIC = 16 μg/mL) rsc.org |

| Compound 10l | Cancer Cells | Upregulated pro-apoptotic genes (p53, Bax) and downregulated the anti-apoptotic gene (Bcl-2) nih.govrsc.org |

In another study, a series of new sulfamoylpyrazolo[3,4-c]pyridazine derivatives were synthesized, and some of these compounds demonstrated interesting antimicrobial activity. researchgate.net

The anticancer potential of pyridazine derivatives has been extensively investigated. A series of novel 3,6-disubstituted pyridazine derivatives were designed and evaluated as preclinical anticancer candidates. nih.gov Compound 9e from this series showed the highest growth inhibition against a majority of the NCI-60 cancer cell lines and demonstrated in vivo anticancer activity in a solid tumor animal model. nih.gov

Bis-pyridazinone derivatives have also been synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human tumor cell lines. mdpi.com Several of these compounds were active against non-small cell lung cancer, CNS cancer, and renal cancer cell lines. mdpi.com

Enzyme Inhibitors

Beyond kinases, pyridazine derivatives have been developed as inhibitors of other enzymes. For instance, indole (B1671886) chloropyridinyl ester derivatives have been identified as inhibitors of the SARS-CoV-2 3CLpro enzyme. nih.gov The structure-activity relationship studies of these compounds revealed the importance of the pyridinyl ester functionality for their inhibitory activity. nih.gov

Another study focused on the synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, which are enzymes involved in inflammation. mdpi.com

Agrochemical Applications of Derivatives (e.g., Herbicides, Fungicides)

The pyridazine moiety is a well-established pharmacophore in the agrochemical industry, and derivatives of 3-alkoxy-6-chloropyridazines have shown promise as both herbicides and fungicides.

Herbicides: Research has demonstrated that certain pyridazine derivatives exhibit potent herbicidal activity. For instance, a series of 3-arylalkylamino-6-chloropyridazines, synthesized from 3,6-dichloropyridazine (B152260), have displayed herbicidal effects against broadleaf weeds like Brassica napus. researchgate.net Specifically, at a concentration of 10 μg·mL-1, compound 4f in the referenced study achieved a 76.42% inhibition rate. researchgate.net Furthermore, novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and shown to possess excellent bleaching and herbicidal activities, with some compounds being effective even at low doses of 7.5 g ha-1. nih.gov The structure-activity relationship studies of these compounds revealed that a substituted phenoxy group at the 3-position and an electron-withdrawing group at the para-position of the benzene (B151609) ring are crucial for high herbicidal activity. nih.gov

Fungicides: The pyridazine core is also integral to the development of new fungicides. A study on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, which can be conceptually linked to the broader class of chloropyridazines, showed that modifications at the N-2 position and the incorporation of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) scaffolds can lead to compounds with good antifungal activities against various phytopathogenic fungi. researchgate.net For example, compounds 3d , 3e , and 3h from this study demonstrated significant inhibition of C. mandshurica at 43.5%, 40.6%, and 47.8%, respectively. researchgate.net Another study focused on designing N-(alkoxy)diphenyl ether carboxamide derivatives as novel succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for fungicides. mdpi.com In this series, derivatives with an N-O-benzyl substitution, particularly with halogen substitutions on the benzyl (B1604629) ring, showed enhanced antifungal activity. mdpi.com For instance, the isobutyl-substituted compound M5 exhibited 47% antifungal activity against B. cinerea, and the 2,4-dichlorobenzyl derivative M15 showed over 70% inhibition of R. solani mycelial growth. mdpi.com

Table 1: Examples of Agrochemical Activity of Pyridazine Derivatives

| Compound Type | Target | Example Compound | Activity |

|---|---|---|---|

| 3-Arylalkylamino-6-chloropyridazines | Broadleaf Weeds (Brassica napus) | 4f | 76.42% inhibition at 10 µg·mL⁻¹ researchgate.net |

| 3-(Substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | General Herbicidal | Not specified | Excellent activity at 7.5 g ha⁻¹ nih.gov |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one Derivatives | C. mandshurica | 3d , 3e , 3h | 43.5%, 40.6%, 47.8% inhibition researchgate.net |

| N-(alkoxy)diphenyl ether carboxamides | B. cinerea | M5 | 47% antifungal activity mdpi.com |

| N-(alkoxy)diphenyl ether carboxamides | R. solani | M15 | >70% mycelial growth inhibition mdpi.com |

Applications in Material Science (e.g., Polymers, Coatings)

While specific examples of polymers and coatings derived directly from this compound are not extensively documented, the synthesis of polymers incorporating related structural motifs highlights the potential of this compound in material science. The reactivity of the chloro-substituent allows for its incorporation into polymer backbones or as a pendant group, potentially imparting desirable properties such as thermal stability and specific reactivity.

Research into polypeptoids, which are structural mimics of polypeptides, has shown that monomers like N-(3-tert-butoxy-3-oxopropyl) glycine (B1666218) can be polymerized to create well-defined polymers. osti.gov This demonstrates the utility of the tert-butoxy group in protecting carboxylic acid functionalities during polymerization, a strategy that could be applied to pyridazine-containing monomers. osti.gov

Furthermore, the synthesis of copolymers such as poly(3-heptylthiophene-alt-pyridazine) using nickel(II) complex catalysts has been reported. researchgate.net These copolymers are soluble in common organic solvents and exhibit interesting photoluminescent and thermogravimetric properties, suggesting their potential use in electronic and optical materials. researchgate.net The development of polymers with pendant spiroxazine moieties from poly(4-vinylpyridine-co-styrene) also showcases the functionalization of pyridine-based polymers to create photochromic materials. nih.gov

Applications in Optoelectronics (e.g., Fluorescent Materials, Sensors)

The electron-deficient nature of the pyridazine ring makes it an attractive component for the design of materials with interesting optoelectronic properties. Derivatives of pyridazine are being explored for their potential as fluorescent materials and sensors.

Pyridine-based compounds have been developed as fluorescent probes for detecting metal ions and for sensing benzene and gasoline adulteration. mdpi.commdpi.com For example, simple fluorophores with a pyridine core have been shown to exhibit fluorescence emission that is sensitive to the solvent environment, allowing for their use as optical sensors. mdpi.com A fused imidazo[1,2-a]pyridine-based fluorescent probe has demonstrated selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and living cells. rsc.org Similarly, a pyrazine–pyridone biheteroaryl-based fluorescent sensor has been synthesized for the detection of labile zinc ions in cancer cells. nih.gov

The incorporation of a pyridazine moiety into larger conjugated systems can lead to materials with tunable optical and electronic properties. acs.org These materials are of interest for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.

Development of Catalyst Systems or Ligands Incorporating this compound Derived Scaffolds

The nitrogen atoms of the pyridazine ring in this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry and catalysis. The electronic properties of the pyridazine ring can be tuned by the substituents, which in turn influences the catalytic activity of the resulting metal complexes.

Studies on Pd(II) complexes with various substituted pyridine ligands have shown that these complexes can be efficient precatalysts in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.govacs.org The catalytic efficiency can be correlated with the basicity of the pyridine ligand, with more basic ligands generally leading to higher catalytic effectiveness. nih.gov

Iron complexes bearing pyridine-oxime ligands have been investigated for the polymerization of isoprene. mdpi.com The electronic properties of the substituents on the pyridine ring were found to influence the catalytic activity, with electron-donating groups facilitating the coordination of the monomer to the metal center. mdpi.com Furthermore, a dual-ligand system for palladium catalysis, involving a bipyridone and a phosphine (B1218219) ligand, has been shown to exhibit synergistic effects in C–H functionalization reactions. rsc.org

While specific catalyst systems based on a this compound scaffold are not yet widely reported, the principles established from studies on related pyridazine and pyridine-based ligands suggest a promising avenue for future research. The tert-butoxy and chloro groups on the pyridazine ring of the title compound offer handles for further functionalization to create novel mono- and bidentate ligands with tailored steric and electronic properties for a variety of catalytic applications.

Investigating Bioisosteric Replacements involving the tert-Butoxy and Chloro Groups in Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry and agrochemical design to optimize the biological activity, metabolic stability, and other properties of a lead compound. The tert-butoxy and chloro groups of this compound are prime candidates for such modifications.

tert-Butyl Group: The bulky tert-butyl group is often used to impart steric hindrance and influence the conformation of a molecule. However, it can also be a site of metabolic attack. Common bioisosteres for the tert-butyl group include the trifluoromethylcyclopropyl group, which has been shown to increase metabolic stability. researchgate.net Other potential replacements include the cyclopropyl, cyclobutyl, and isopropyl groups, which can modulate lipophilicity and solubility. enamine.netnih.gov The choice of a bioisostere depends on the desired balance of steric, electronic, and pharmacokinetic properties. nih.gov

Chloro Group: The chlorine atom is a common substituent in bioactive molecules and can be replaced by other halogens (e.g., fluorine, bromine) or other groups to fine-tune the electronic properties and metabolic stability of the compound. chemrxiv.org For instance, the replacement of a chloro group with a fluoro group can alter the pKa of nearby basic nitrogens and increase resistance to metabolic cleavage due to the strong C-F bond. cambridgemedchemconsulting.com The chloro substituent can also act as a bioisostere for a methyl group, an observation that has been exploited in the design of pesticides. chemrxiv.org

In the context of this compound derivatives, systematically replacing the tert-butoxy and chloro groups with their respective bioisosteres would allow for a detailed investigation of the structure-activity relationships. This approach could lead to the discovery of new derivatives with improved efficacy, selectivity, and a more favorable toxicological profile for applications in medicine and agriculture.

Future Directions and Emerging Research Areas in the Chemistry of 3 Tert Butoxy 6 Chloropyridazine

The pyridazine (B1198779) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. nih.govnih.gov 3-(Tert-Butoxy)-6-Chloropyridazine, with its specific substitution pattern, represents a versatile building block for accessing novel chemical entities. The future of research involving this compound and its derivatives is poised to capitalize on advancements in chemical synthesis, reactivity studies, high-throughput technologies, and computational science to accelerate drug discovery and materials science.

常见问题

Q. How can researchers optimize the synthesis yield of 3-(Tert-Butoxy)-6-Chloropyridazine in laboratory settings?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, tert-butoxy group introduction via nucleophilic substitution may benefit from polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction kinetics. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., tert-butoxide:chloropyridazine) can mitigate side reactions like hydrolysis. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can verify tert-butoxy (–OC(CH)) and chloro substituents. For instance, the tert-butoxy group typically shows a singlet at ~1.3 ppm (H) and a quaternary carbon signal at ~70 ppm (C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming regioselectivity in heterocyclic systems .

Q. How does the steric bulk of the tert-butoxy group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The tert-butoxy group’s steric hindrance can suppress electrophilic substitution at the 3-position, directing reactivity to the 6-chloro site. Researchers should employ bulky bases (e.g., LDA) or transition-metal catalysts (e.g., Pd/Cu systems) to mitigate steric effects during cross-coupling reactions. Comparative studies with smaller alkoxy analogs (e.g., methoxy) can quantify steric contributions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of tert-butoxy group introduction in pyridazine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify kinetic vs. thermodynamic control. For example, tert-butoxide’s nucleophilicity may favor attack at the 3-position due to lower activation energy compared to the 6-position. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can corroborate computational findings .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematic solubility studies under controlled conditions (25°C, inert atmosphere) should be conducted. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Conflicting data may arise from impurities or solvent polarity variations; purity verification via HPLC and solvent dielectric constant matching (e.g., ε for DCM vs. THF) is critical .

Q. What strategies enable the computational prediction of this compound’s reactivity in novel reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations paired with quantum mechanical (QM) methods (e.g., DFT) can model solvent effects and transition states. Software like Gaussian or ORCA allows for parameterization of solvent polarity and temperature. Validate predictions with small-scale exploratory reactions (e.g., Sonogashira coupling) and characterize products via LC-MS .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated for synthetic applications?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (e.g., 0.1M HCl to 0.1M NaOH) at 40–60°C. Monitor degradation via H NMR or HPLC at intervals (24h, 48h, etc.). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard lab conditions .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the catalytic activity of this compound in coordination complexes?

- Methodological Answer :

- Negative Controls : Reactions without the compound or with structurally similar but inert analogs (e.g., 6-methoxypyridazine).

- Isotopic Labeling : Use N or C-labeled derivatives to track catalytic turnover via NMR or MS.

- Kinetic Profiling : Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) quantifies reaction rates and identifies rate-limiting steps .

Q. How should researchers design multi-step syntheses incorporating this compound to minimize intermediate degradation?

- Methodological Answer : Prioritize air/moisture-sensitive steps (e.g., Grignard reactions) by using Schlenk lines or gloveboxes. Protect reactive sites (e.g., chloro group) with temporary protecting groups (e.g., silyl ethers). Monitor intermediates in real-time using in-situ FTIR or Raman spectroscopy .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

- Methodological Answer :

Use explosion-proof reactors and pressure-relief valves for reactions >100°C. Personal protective equipment (PPE) must include flame-resistant lab coats and face shields. Conduct hazard assessments using tools like CHETAH (Chemical Thermodynamic and Energy Release Evaluation) to predict thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。